Cas no 120592-89-4 ([(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide)

[(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide structure
120592-89-4 structure
Product Name:[(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide
CAS-Nr.:120592-89-4
MF:C38H63BrN2O4
MW:691.82183098793
CID:144599
Update Time:2023-08-03

[(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Piperidinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)-,bromide (9CI)
    • [(2S,3S,5S,10S,13S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butan
    • Piperidinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)-,bromide
    • Org 7617
    • C38H63N2O4.Br
    • [(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1
    • [(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide
    • Inchi: 1S/C38H63N2O4.BrH/c1-6-14-35(42)44-36-33(40(21-7-2)22-12-9-13-23-40)25-31-29-16-15-28-24-34(43-27(3)41)32(39-19-10-8-11-20-39)26-38(28,5)30(29)17-18-37(31,36)4;/h7,28-34,36H,2,6,8-26H2,1,3-5H3;1H/q+1;/p-1/t28-,29?,30?,31?,32-,33-,34-,36-,37-,38-;/m0./s1
    • InChI-Schlüssel: ZJTBGJDGVYKEHQ-NKRSKPSUSA-M
    • Lächelt: [Br-].O(C(CCC)=O)[C@H]1[C@H](CC2C3CC[C@H]4C[C@@H]([C@H](C[C@]4(C)C3CC[C@@]21C)N1CCCCC1)OC(C)=O)[N+]1(CC=C)CCCCC1

Berechnete Eigenschaften

  • Genaue Masse: 690.397
  • Monoisotopenmasse: 690.397
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 45
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 1050
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 3
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 55.8

[(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide Verwandte Literatur

Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd